Methyl 2-fluorobenzenecarboximidate
Description
Methyl 2-fluorobenzenecarboximidate is a fluorinated aromatic compound characterized by a carboximidate functional group (-OC(=NH)OCH₃) attached to a benzene ring substituted with a fluorine atom at the ortho position. Its reactivity is influenced by the electron-withdrawing fluorine substituent, which enhances electrophilic substitution selectivity and stabilizes intermediates during reactions like nucleophilic additions or cyclizations .
Properties
CAS No. |
179333-67-6 |
|---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
methyl 2-fluorobenzenecarboximidate |
InChI |
InChI=1S/C8H8FNO/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,10H,1H3 |
InChI Key |
IXRBMOZEBBEJSN-UHFFFAOYSA-N |
SMILES |
COC(=N)C1=CC=CC=C1F |
Canonical SMILES |
COC(=N)C1=CC=CC=C1F |
Synonyms |
Benzenecarboximidic acid, 2-fluoro-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 2-fluorobenzenecarboximidate, comparisons are drawn with analogous compounds, focusing on electronic effects , reactivity , and applications .
Methyl Benzenecarboximidate Derivatives
- Methyl 2-Nitrobenzenecarboximidate: The nitro group (-NO₂) at the ortho position exerts a stronger electron-withdrawing effect than fluorine, leading to higher electrophilicity. This compound exhibits faster reaction rates in nucleophilic substitutions but lower stability under acidic conditions compared to the fluorinated analog .
- Methyl 2-Methoxybenzenecarboximidate : The methoxy group (-OCH₃) is electron-donating, reducing the carboximidate’s electrophilicity. This derivative is less reactive in Suzuki-Miyaura couplings but shows improved solubility in polar solvents .
Fluorinated Aromatic Methyl Esters
- Methyl 2-Fluorobenzoate : Unlike the carboximidate, the ester group (-COOCH₃) lacks the imine functionality, resulting in reduced nucleophilicity. Methyl 2-fluorobenzoate is more hydrolytically stable but less versatile in forming heterocycles like imidazoles or oxazolines .

- Methyl 4-Fluorobenzenecarboximidate : The para-fluorine substituent induces a weaker electronic effect compared to the ortho isomer. This positional difference leads to distinct regioselectivity in Friedel-Crafts alkylation reactions .
Non-Fluorinated Carboximidates
- Methyl Benzocarboximidate: The absence of fluorine reduces steric and electronic effects, making this compound more prone to uncontrolled polymerization. However, it serves as a cheaper precursor for non-specialized applications .
Key Comparative Data
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